molecular formula C11H7Cl3N2O B8634077 (5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone CAS No. 92983-75-0

(5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone

Cat. No. B8634077
CAS RN: 92983-75-0
M. Wt: 289.5 g/mol
InChI Key: JGLCELNMCHMSFZ-UHFFFAOYSA-N
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Patent
US04557753

Procedure details

To 5 ml of phosphorus oxychloride was added 2.71 g (0.01 mol) of 4-(2,4-dichlorobenzoyl)-1-methyl-5-hydroxypyrazole and the resulting mixture was heated under reflux for 3 hours. After cooling, the reaction mixture was poured into ice water. Oily product was extracted with ethyl acetate, washed successively with 5% aqueous sodium bicarbonate and saturated brine and dried over anhydrous sodium sulfate. Then the solvent was distilled off therefrom under reduced pressure and the resulting oil was purified through silica gel column chromatography using benzene as an eluant to give 2.84 g of the title compound as pale yellow crystals, (yield: 98%), m.p. 81.0°-83.0° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:12]=[N:13][N:14]([CH3:17])[C:15]=1O)=[O:10]>>[Cl:6][C:7]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:12]=[N:13][N:14]([CH3:17])[C:15]=1[Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.71 g
Type
reactant
Smiles
ClC1=C(C(=O)C=2C=NN(C2O)C)C=CC(=C1)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
Oily product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with 5% aqueous sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
under reduced pressure and the resulting oil was purified through silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C=2C=NN(C2Cl)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.